4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Overview
Description
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a nucleoside analog that plays a significant role in various biochemical processes. This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA. The presence of the amino group and the hydroxyl groups in its structure makes it a versatile molecule in biochemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves the glycosylation of a protected sugar derivative with a pyrimidine base. One common method involves the use of a protected ribose derivative, which is reacted with a silylated pyrimidine base in the presence of a Lewis acid catalyst. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous acetonitrile or dichloromethane
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
After the glycosylation reaction, the protecting groups are removed under acidic or basic conditions to yield the desired nucleoside analog.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, often involving:
Continuous flow reactors: for efficient mixing and reaction control
High-performance liquid chromatography (HPLC): for purification
Crystallization: techniques to obtain the final product in solid form
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation
Major Products
Oxidation: Formation of 4-amino-1-[3,4-dioxo-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Reduction: Formation of 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-amine
Substitution: Formation of 4-amino-1-[3,4-dihydroxy-5-(halomethyl)oxolan-2-yl]pyrimidin-2-one
Scientific Research Applications
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and as a model compound in studying glycosylation reactions.
Biology: Investigated for its role in DNA and RNA synthesis, as well as its potential as an antiviral agent.
Medicine: Explored for its therapeutic potential in treating viral infections and certain types of cancer.
Industry: Utilized in the production of nucleic acid-based drugs and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include:
DNA polymerase: Inhibition of DNA synthesis
RNA polymerase: Inhibition of RNA synthesis
Ribonucleotide reductase: Inhibition of nucleotide metabolism
Comparison with Similar Compounds
Similar Compounds
Cytidine: A naturally occurring nucleoside with a similar structure but lacking the amino group.
Guanosine: Another nucleoside analog with a different base structure.
Thymidine: A nucleoside analog with a thymine base instead of a pyrimidine base.
Uniqueness
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its ability to be incorporated into nucleic acids and interfere with their function makes it a valuable compound in antiviral and anticancer research.
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDGCWIWMRVCDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859078 | |
Record name | 4-Amino-1-pentofuranosylpyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688007-26-3, 147-94-4, 7428-39-9, 65-46-3 | |
Record name | 4-Amino-1-pentofuranosyl-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=688007-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cytarabine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC249004 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cytidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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